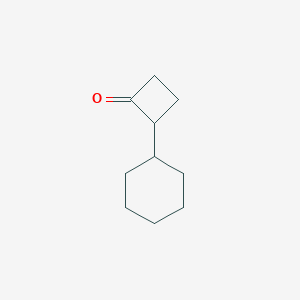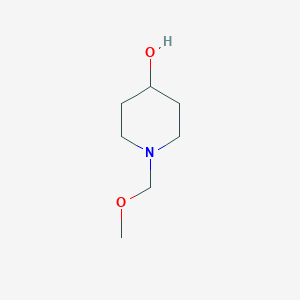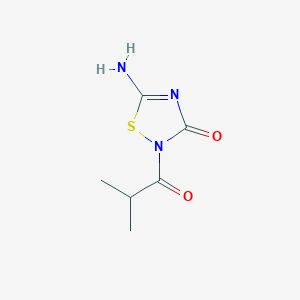
5-Amino-2-isobutyryl-1,2,4-thiadiazol-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Amino-2-isobutyryl-1,2,4-thiadiazol-3(2H)-one is a heterocyclic compound containing a thiadiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-isobutyryl-1,2,4-thiadiazol-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method might involve the reaction of isobutyryl chloride with thiosemicarbazide, followed by cyclization in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions might target the thiadiazole ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions could modify the amino or isobutyryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride might be used.
Substitution: Reagents such as alkyl halides or acyl chlorides could be employed under basic or acidic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while substitution could introduce new functional groups.
科学的研究の応用
5-Amino-2-isobutyryl-1,2,4-thiadiazol-3(2H)-one could have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a bioactive compound in drug discovery.
Medicine: Investigation of its pharmacological properties for therapeutic applications.
Industry: Use in the development of new materials or agricultural chemicals.
作用機序
The mechanism of action for 5-Amino-2-isobutyryl-1,2,4-thiadiazol-3(2H)-one would depend on its specific interactions with biological targets. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding or inhibition.
類似化合物との比較
Similar Compounds
5-Amino-1,2,4-thiadiazole: A simpler analog with similar biological activities.
2-Isobutyryl-1,2,4-thiadiazole: Lacks the amino group but shares the core structure.
Thiadiazole derivatives: Various derivatives with different substituents that influence their properties.
Uniqueness
5-Amino-2-isobutyryl-1,2,4-thiadiazol-3(2H)-one’s unique combination of functional groups might confer specific biological activities or chemical reactivity that distinguishes it from other thiadiazole derivatives.
特性
分子式 |
C6H9N3O2S |
|---|---|
分子量 |
187.22 g/mol |
IUPAC名 |
5-amino-2-(2-methylpropanoyl)-1,2,4-thiadiazol-3-one |
InChI |
InChI=1S/C6H9N3O2S/c1-3(2)4(10)9-6(11)8-5(7)12-9/h3H,1-2H3,(H2,7,8,11) |
InChIキー |
DTHMGHGMBLCUGX-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(=O)N1C(=O)N=C(S1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[3-(2-Methoxyphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13103752.png)
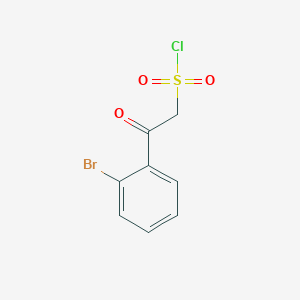
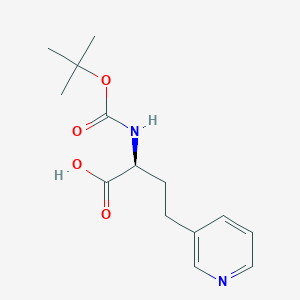
![5-bromo-3-(4-fluorophenyl)-2H-pyrazolo[3,4-c]pyridazine](/img/structure/B13103763.png)
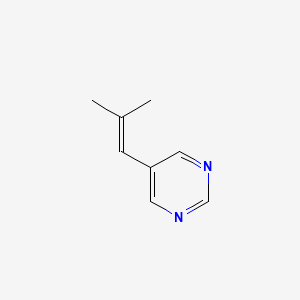

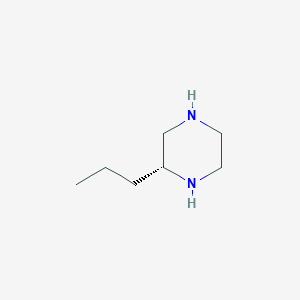
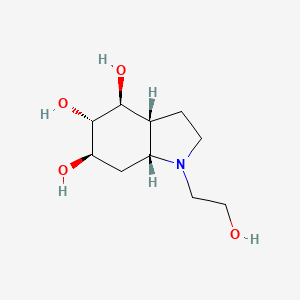
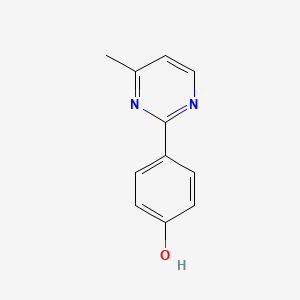
![7-Amino-[1,2,4]triazolo[4,3-a]pyrimidine-6-carbonitrile](/img/structure/B13103808.png)
